Unii-tjx894Z2PK

Description

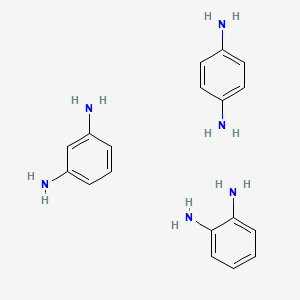

Overview of Phenylenediamine Isomers and Their Significance in Chemical Sciences

Phenylenediamine exists in three isomeric forms, which are distinguished by the positions of the two amino groups on the benzene (B151609) ring: ortho-phenylenediamine (o-PDA), meta-phenylenediamine (m-PDA), and para-phenylenediamine (p-PDA). ontosight.aiwikipedia.org Each isomer possesses distinct chemical and physical properties, which in turn dictates their specific applications and areas of research in the chemical sciences. ontosight.aiiu.edu

The significance of these isomers is rooted in their bifunctionality, meaning the presence of two reactive amine groups allows them to serve as versatile building blocks in organic synthesis. wikipedia.org This property is extensively exploited in polymer chemistry, dye synthesis, and the development of novel materials.

Table 1: Phenylenediamine Isomers and Their Properties

| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Key Applications in Research |

|---|---|---|---|---|---|

| o-Phenylenediamine (B120857) | Benzene-1,2-diamine | 95-54-5 | 102-104 | 256-258 | Synthesis of pharmaceuticals, corrosion inhibitors, and imaging agents. |

| m-Phenylenediamine (B132917) | Benzene-1,3-diamine | 108-45-2 | 64-66 | 282-284 | Production of aramid polymers (e.g., Nomex), epoxy resins, and dyes. wikipedia.org |

| p-Phenylenediamine (B122844) | Benzene-1,4-diamine | 106-50-3 | 145-147 | 267 | Manufacturing of high-strength aramid fibers (e.g., Kevlar), hair dyes, and rubber antioxidants. wikipedia.orgamino-chem.com |

Note: Data compiled from various chemical and scientific sources.

Academic research has delved into the unique reactivity of each isomer. For instance, studies have explored the use of p-phenylenediamine in creating covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas storage and catalysis. wikipedia.org The easy oxidation of PPD to form radical cations, known as Wurster's salts, has led to research into its derivatives as effective antiozonants in rubber production. wikipedia.org

Furthermore, the differential binding affinities of the isomers with host molecules like cucurbit ijasrm.comuril have been a subject of fundamental gas-phase studies, revealing shape-selective complexation that is crucial for developing separation and purification methods. iu.edu

Historical Context of Academic Research on Phenylenediamine Chemistry and Applications

Academic interest in phenylenediamines, particularly p-phenylenediamine, dates back to the 19th century, coinciding with the burgeoning synthetic dye industry. ijord.com Its potent dyeing properties were quickly recognized, leading to its widespread use and subsequent scientific investigation.

Early research focused on understanding the oxidation reactions of PPD, which are responsible for color formation. ijord.com A significant discovery was the formation of Bandrowski's base, a trimeric oxidation product of PPD, which itself became a subject of study. researchgate.net

The 20th century saw an expansion of research into the applications of phenylenediamines beyond dyes. A pivotal area of investigation has been in polymer chemistry. The pioneering work on polyamides, particularly the development of high-strength aramid fibers like Kevlar, heavily relied on the polymerization of p-phenylenediamine with terephthaloyl chloride. wikipedia.orgaventelfrance.com This research demonstrated the exceptional properties that PPD imparts to polymers, including high thermal stability and tensile strength. amino-chem.com

In recent decades, academic research has continued to explore novel applications and properties of phenylenediamines. Studies on poly(p-phenylenediamine) and its derivatives have highlighted their potential as conducting polymers with interesting electrical and optical properties. ijasrm.comtandfonline.com Research has also focused on improving the processability and solubility of these polymers by introducing various substituents onto the phenylenediamine backbone. tandfonline.com

The mutagenic and allergenic properties of PPD have also been a significant area of academic inquiry, with numerous studies investigating its interaction with biological systems. nih.govdovepress.commdpi.com This research is crucial for understanding and mitigating potential health risks associated with its use in consumer products like hair dyes.

Table 2: Timeline of Key Research Milestones for p-Phenylenediamine

| Time Period | Key Research Focus | Significance |

|---|---|---|

| Late 19th Century | Discovery and use as a dye precursor. ijord.com | Foundation of its use in the dye industry. |

| Early 20th Century | Investigation of oxidation mechanisms and products like Bandrowski's base. researchgate.net | Fundamental understanding of its color-forming reactions. |

| Mid-20th Century | Development of aramid polymers like Kevlar. wikipedia.orgaventelfrance.com | Revolutionized materials science with high-strength, heat-resistant fibers. |

| Late 20th Century | Studies on conducting polymers based on PPD. ijasrm.com | Opened up possibilities for its use in electronics and sensors. |

| 21st Century | Research into covalent organic frameworks (COFs) and advanced material synthesis. wikipedia.org | Exploration of novel applications in catalysis and materials science. |

| Ongoing | Mechanistic studies of oxidative oligomerization and biological interactions. mdpi.comacs.org | Continued efforts to understand its reactivity and ensure safe use. |

Structure

2D Structure

Properties

CAS No. |

25265-76-3 |

|---|---|

Molecular Formula |

C18H24N6 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

benzene-1,2-diamine;benzene-1,3-diamine;benzene-1,4-diamine |

InChI |

InChI=1S/3C6H8N2/c7-5-1-2-6(8)4-3-5;7-5-2-1-3-6(8)4-5;7-5-3-1-2-4-6(5)8/h3*1-4H,7-8H2 |

InChI Key |

LGZPGNGUUUOHAI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N)N.C1=CC(=CC(=C1)N)N.C1=CC(=CC=C1N)N |

Canonical SMILES |

C1=CC=C(C(=C1)N)N.C1=CC(=CC(=C1)N)N.C1=CC(=CC=C1N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenylenediamine and Its Derivatives

Novel Approaches to Phenylenediamine Synthesis

Modern synthetic chemistry offers several innovative pathways to produce phenylenediamine with high yield and purity, moving beyond traditional methods. These novel approaches often employ sophisticated catalytic systems to enhance efficiency and selectivity.

Catalytic hydrogenation is a key strategy for the synthesis of phenylenediamines. One established process involves the catalytic hydrogenation of o-nitroaniline to produce o-phenylenediamine (B120857). google.com This method can be performed in the presence of catalysts like skeleton nickel or palladium/carbon, using water or alcohols as the solvent. google.com A more advanced, solvent-free approach utilizes a palladium-platinum bimetallic catalyst on a granular activated carbon (GAC) carrier in a multi-stage reactor system. google.com This process operates at temperatures between 50-150°C and pressures of 0.5-5 MPa, allowing for continuous production and catalyst recycling. google.com

Another inventive route starts from 1,4-dichlorobenzene, which is first nitrated to 2,5-dichloro-nitrobenzene. google.com This intermediate is then aminated using an aqueous ammonium (B1175870) hydroxide (B78521) solution to yield 4-chloro-2-nitraniline. google.com The final step is a catalytic hydrogenation and simultaneous dehalogenation to produce o-phenylenediamine with a total yield of approximately 90%. google.com

Supported gold nanoparticles (AuNPs) have emerged as highly effective catalysts for reactions involving o-phenylenediamine, particularly in the synthesis of heterocyclic derivatives like benzimidazoles. mdpi.comnih.gov For instance, AuNPs supported on titanium dioxide (Au/TiO2) can efficiently catalyze the reaction between o-phenylenediamine and various aldehydes to form 2-substituted benzimidazoles under ambient conditions. mdpi.comnih.gov This heterogeneous catalytic system is notable for its high yields, broad substrate scope, and the absence of required additives or oxidants. mdpi.com The Au/TiO2 catalyst can be recovered and reused multiple times without significant loss of activity. nih.gov Similarly, gold nanoparticles supported on a composite of microcrystalline chitosan (B1678972) and fibrous phosphosilicate have been used to synthesize benzimidazolones from o-phenylenediamines and carbon dioxide. rsc.org

| Starting Material | Catalyst | Reaction Conditions | Product | Key Features | Reference |

| o-Nitroaniline | Palladium-platinum on GAC | 50-150°C, 0.5-5 MPa | o-Phenylenediamine | Solvent-free, continuous process | google.com |

| 4-Chloro-2-nitraniline | Hydrogenation catalyst | Hydrogenation | o-Phenylenediamine | High overall yield (~90%) from 1,4-dichlorobenzene | google.com |

| o-Phenylenediamine and aldehydes | Au/TiO2 | 25°C, CHCl3:MeOH solvent | 2-Substituted benzimidazoles | Mild conditions, reusable catalyst, no additives | mdpi.comnih.gov |

| o-Phenylenediamines and CO2 | AuNPs on Chitosan-Phosphosilicate | 1.5 MPa CO2, 3h | Benzimidazolones | Solvent-free conditions, catalyst recyclability | rsc.org |

Poly(phenylenediamine)s are a class of conducting polymers with significant thermal stability and unique electronic properties. Advanced polymerization techniques have been developed to control their synthesis and create novel nanostructured materials.

Chemical oxidative polymerization is a common method for synthesizing poly(phenylenediamine)s. The use of aluminum triflate (Al(OTf)3) as a co-catalyst in place of traditional protic acids has been shown to significantly improve polymerization yields. tandfonline.comtandfonline.com In this method, a phenylenediamine monomer, such as p-phenylenediamine (B122844) (pPD) or its methylated derivatives, is polymerized using an oxidant like ammonium persulfate in the presence of Al(OTf)3. tandfonline.com The reaction is typically performed by the dropwise addition of the oxidant solution to the monomer solution to control the exothermic reaction. tandfonline.com This approach has been successfully used to synthesize a series of polymers including poly(p-phenylenediamine) (P(pPD)), poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)), and poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)). tandfonline.com The resulting polymers exhibit high thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net

| Monomer | Oxidant | Co-catalyst | Polymerization Conditions | Resulting Polymer | Reference |

| p-Phenylenediamine (pPD) | Ammonium persulfate | Aluminum triflate | Dropwise addition of oxidant | Poly(p-phenylenediamine) (P(pPD)) | tandfonline.comtandfonline.com |

| 2,5-Dimethyl-p-phenylenediamine | Ammonium persulfate | Aluminum triflate | Dropwise addition of oxidant | Poly(2,5-dimethyl-p-phenylenediamine) | tandfonline.com |

| 2,3,5,6-Tetramethyl-p-phenylenediamine | Ammonium persulfate | Aluminum triflate | Dropwise addition of oxidant | Poly(2,3,5,6-tetramethyl-p-phenylenediamine) | tandfonline.com |

Sonochemistry provides a facile route for the synthesis of advanced polymer nanocomposites. A nanohybrid of poly(o-phenylenediamine) (PoPD) and cobalt ferrite (B1171679) (CoFe2O4) has been prepared using a sonochemical method. acs.orgacs.org This process involves the in-situ polymerization of o-phenylenediamine in the presence of pre-synthesized CoFe2O4 nanoparticles under ultrasonic irradiation. amazonaws.com The resulting self-assembled nanohybrid material demonstrates enhanced photocatalytic activity in the visible light range compared to the individual components. acs.orgacs.org This enhancement is attributed to the generation of holes in the cobalt ferrite, sensitized by the PoPD. acs.org The structure and morphology of such nanohybrids are typically confirmed using techniques like Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and transmission electron microscopy (TEM). acs.org

The functionalization of phenylenediamines is essential for tuning their properties and creating derivatives for specific applications, such as in analytical chemistry and materials science. A primary derivatization strategy involves the condensation reaction of o-phenylenediamine with α-dicarbonyl or α-keto compounds to form quinoxaline (B1680401) derivatives. acs.org This reaction is quantitative and can be performed in an aqueous medium at room temperature, making it suitable for the sensitive detection of α-diketones in foodstuffs and other samples. acs.org A highly sensitive analogue, 1,2-diamino-4,5-methylenedioxybenzene (MDB), reacts with α-keto acids to produce intensely fluorescent quinoxaline derivatives, enabling detection at the femtomole level in HPLC analysis. dojindo.com

Another derivatization strategy involves modifying the phenylenediamine ring itself. For example, 4-nitro-o-phenylenediamine (B140028) (NPDA) is used as a derivatization reagent for diacetyl, forming a stable 6-nitroquinoxaline (B1294896) derivative with strong UV absorption, which is suitable for HPLC-based quantification. acs.org Further derivatization can be achieved by converting phenylenediamine derivatives into other heterocyclic systems. For instance, Schiff bases formed from o-phenylenediamine can be reacted with mercaptoacetic acid to produce thiazolidinone derivatives. rjpbcs.com

Polymerization Techniques for Poly(phenylenediamine) and Substituted Analogues

Synthesis of Schiff Base Derivatives of Phenylenediamine

Schiff bases are a significant class of phenylenediamine derivatives, synthesized through the condensation reaction between the amino groups of phenylenediamine and the carbonyl group of an aldehyde or ketone. auctoresonline.org Symmetrical Schiff bases are typically prepared by reacting one mole of o-phenylenediamine with two moles of an aromatic aldehyde in a refluxing ethanol (B145695) solution, often with a catalytic amount of glacial acetic acid. auctoresonline.org

The reaction of o-phenylenediamine with various aldehydes, such as 2-hydroxynaphthalene-1,4-dione or 1-naphthaldehyde, yields crystalline Schiff base products. auctoresonline.org Similarly, reacting 4-nitro-o-phenylenediamine with benzaldehyde (B42025) or salicylaldehyde (B1680747) produces the corresponding Schiff base ligands. google.comresearchgate.net These derivatives are important as ligands for metal complexes and as intermediates for further synthetic transformations. researchgate.net A novel, solvent-free method involves reacting o-phenylenediamines with hydroxynaphthylmethylene pyrimidinyl amines in the presence of a formic acid catalyst to produce tridentate Schiff bases in good yields. shd-pub.org.rs

| Derivative Name (Code) | Phenylenediamine Reactant | Aldehyde/Ketone Reactant | Yield | Melting Point (°C) | Reference |

| NMH01 | o-Phenylenediamine | 2-Hydroxynaphthalene-1,4-dione | 62% | 240-241 | auctoresonline.org |

| NMH04 | o-Phenylenediamine | 2-Methylnaphthalene-1,4-dione | 75% | 241-242 | auctoresonline.org |

| NMH06 | o-Phenylenediamine | 1-Naphthaldehyde | 65% | 239-240 | auctoresonline.org |

General Synthetic Procedures and Condensation Reactions

The synthesis of phenylenediamine derivatives often involves condensation reactions, which are crucial for forming the core structure of these molecules. A common method for the synthesis of p-phenylenediamine (pPD) involves the reduction of nitrobenzene (B124822) or the amination of chlorobenzene. ontosight.ai

One of the key reactions in the synthesis of phenylenediamine derivatives is the Buchwald-Hartwig amination. For instance, 4-tert-Butyl-N-phenylaniline can be synthesized via the Buchwald-Hartwig amination reaction of aryl thioethers. chemicalbook.com Another significant approach is the catalytic dehydrative condensation between carboxylic acids and alcohols, which is considered an ideal method for ester synthesis due to its atom economy. nii.ac.jp However, this method can be challenging and may require specific catalysts like N,N-diphenylammonium triflate to proceed efficiently without the need for azeotropic reflux. nii.ac.jp

Condensation reactions are also central to the production of more complex derivatives. For example, the synthesis of phenylalanine derivatives with quinazolinedione skeletons involves a condensation reaction between an isatoic anhydride (B1165640) and an acyl phenylalanine derivative. google.com This reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures. google.com

The synthesis of α-chloromethylketimines, which are valuable building blocks, can be achieved through gold(I)-catalyzed condensation reactions. acs.org This method is notable for its ability to tolerate a range of functional groups on the aniline (B41778) aromatic ring. acs.org

The table below summarizes various synthetic reactions for phenylenediamine and its derivatives.

| Product | Reactants | Reaction Type | Key Conditions/Catalyst | Reference |

| p-Phenylenediamine | Nitrobenzene | Reduction | - | ontosight.ai |

| p-Phenylenediamine | Chlorobenzene | Amination | - | ontosight.ai |

| 4-tert-Butyl-N-phenylaniline | Aryl thioethers | Buchwald-Hartwig amination | - | chemicalbook.com |

| Esters | Carboxylic acids and alcohols | Catalytic dehydrative condensation | N,N-diphenylammonium triflate | nii.ac.jp |

| Phenylalanine derivatives | Isatoic anhydride and acyl phenylalanine derivative | Condensation | DMF, 50-80°C | google.com |

| α-Chloromethylketimines | Chloroalkynes and anilines | Gold(I)-catalyzed condensation | IPrAuCl/NaBArF | acs.org |

Structural Characterization of Synthesized Derivatives

The structural characterization of synthesized phenylenediamine derivatives is essential to confirm their identity and purity. A variety of spectroscopic and analytical techniques are employed for this purpose.

For N-(5-(tert-Butyl)-2-nitrophenyl)-4-ethoxy-5-isobutoxy-2-nitroaniline, a derivative of phenylenediamine, detailed characterization was performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum in CDCl₃ showed characteristic peaks confirming the structure, such as a singlet at 11.17 ppm corresponding to the N-H proton. acs.org

Similarly, for other synthesized derivatives like (Z)-2-Chloro-N-(4-methoxyphenyl)-1-phenylethan-1-imine, both ¹H and ¹³C NMR spectroscopy were used for structural elucidation. High-resolution mass spectrometry (HRMS) further confirmed the molecular formula. acs.org

The table below presents characterization data for a representative phenylenediamine derivative.

| Compound | Technique | Key Data | Reference |

| N-(5-(tert-Butyl)-2-nitrophenyl)-4-ethoxy-5-isobutoxy-2-nitroaniline | ¹H NMR (CDCl₃, 300 MHz) | δ 11.17 (s, 1H, HN–H), 8.14 (d, 1H), 7.71 (s, 1H), 7.59 (d, 1H), 7.09 (dd, 1H), 6.96 (s, 1H), 4.03 (q, 2H), 3.69 (d, 2H), 2.24–2.10 (m, 1H), 1.48 (t, 3H), 1.32 (s, 9H), 1.02 (d, 6H) | acs.org |

| (Z)-2-Chloro-N-(4-methoxyphenyl)-1-phenylethan-1-imine | ¹H NMR (500 MHz, CDCl₃) | δ 7.95–7.94 (m, 2H), 7.40–7.38 (m, 3H), 6.87–6.82 (m, 4H), 4.28 (s, 2H), 3.74 (s, 3H) | acs.org |

| (Z)-2-Chloro-N-(4-methoxyphenyl)-1-phenylethan-1-imine | ¹³C{¹H} NMR (125 MHz, CDCl₃) | δ 161.9, 156.8, 143.0, 136.3, 131.1, 128.7, 127.8, 121.0, 114.5, 55.6, 35.3 | acs.org |

| (Z)-2-Chloro-N-(4-methoxyphenyl)-1-phenylethan-1-imine | HRMS (+ESI) | m/z calcd 260.0837, found 260.0834 for C₁₅H₁₅ClNO⁺ | acs.org |

Synthesis of Metal-Doped Phenylenediamine Composites

The incorporation of metal ions into a phenylenediamine polymer matrix can significantly enhance its properties and create materials with novel applications. A notable example is the synthesis of iron (Fe)-doped poly(p-phenylenediamine) (Fe-pPD) composites for environmental remediation. mdpi.com

The synthesis of Fe-pPD involves dissolving p-phenylenediamine in an acidic solution, followed by the addition of a ferric chloride (FeCl₃) solution. mdpi.com Polymerization is then initiated by adding an oxidant like ammonium persulfate. mdpi.com The resulting composite material demonstrates the successful incorporation of iron into the polymer matrix, which can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDS), and X-ray diffraction (XRD). mdpi.com

Another approach involves the synthesis of nanocomposites where metal-doped layered double hydroxides (LDHs) are grown on carbon nanotubes (CNTs). For instance, cerium (Ce)-doped NiCo-LDH@CNT nanocomposites have been synthesized using a simple hydrothermal method. researchgate.net The doping with cerium has been shown to improve the material's electrochemical properties, such as specific capacitance and cycling stability. researchgate.net

The table below outlines the synthesis of a metal-doped phenylenediamine composite.

| Composite | Precursors | Synthesis Method | Key Findings | Reference |

| Fe-doped poly(p-phenylenediamine) (Fe-pPD) | p-Phenylenediamine, Ferric chloride (FeCl₃), Ammonium persulfate | Chemical co-polymerization | Successful incorporation of Fe onto the pPD matrix. | mdpi.com |

| Ce-doped NiCo-LDH@CNT | NiCo-LDH, Carbon nanotubes (CNT), Cerium source | Hydrothermal method | Ce doping enhances specific capacitance and rate properties. | researchgate.net |

Molecular and Cellular Interaction Mechanisms of Phenylenediamine Compounds

DNA Binding and Intercalation Studies of Phenylenediamine Schiff Base Derivatives

The interaction between phenylenediamine derivatives and DNA is a critical area of study, as DNA is a primary target for many therapeutic agents. heraldopenaccess.usheraldopenaccess.us These interactions are typically non-covalent and occur through three main mechanisms: intercalation, groove binding, or electrostatic interactions. heraldopenaccess.usannalsofglobalpublishinggroup.com Electrostatic binding involves the non-specific attraction between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. annalsofglobalpublishinggroup.com Groove binding occurs when molecules fit into the minor or major grooves of the DNA helix, while intercalation involves the insertion of planar molecules between the base pairs of the DNA. heraldopenaccess.usannalsofglobalpublishinggroup.comirispublishers.com

Fluorescence spectroscopy is a key technique for investigating the binding of compounds like phenylenediamine Schiff bases to DNA. One common method is the ethidium (B1194527) bromide (EB) displacement assay. heraldopenaccess.usirispublishers.com EB exhibits a significant increase in fluorescence when it intercalates with DNA. heraldopenaccess.usirispublishers.com When a test compound is introduced, it may displace the bound EB, causing a noticeable quenching or decrease in fluorescence intensity. heraldopenaccess.usirispublishers.com This quenching effect can indicate that the compound is binding to DNA, potentially by intercalation. heraldopenaccess.us

Studies on various symmetrical phenylenediamine Schiff's base derivatives have utilized this method to determine their DNA binding capabilities. heraldopenaccess.usannalsofglobalpublishinggroup.com The extent of fluorescence quenching is often quantified by the Stern-Volmer quenching constant (Ksv), where a higher Ksv value suggests a stronger binding affinity to DNA. heraldopenaccess.usannalsofglobalpublishinggroup.comresearchgate.net For instance, in a series of 1,2-phenylenediamine Schiff's base derivatives, compound SW7, which contains a naphthalen-2-ol moiety, demonstrated the highest KSV value, indicating the strongest interaction with genomic DNA (G-DNA). heraldopenaccess.us Similarly, another study identified compound NHM01 as having the highest KSV, suggesting it binds most tightly to G-DNA among the tested derivatives. annalsofglobalpublishinggroup.com

The primary structural feature of intercalating agents is a planar polyaromatic system that can insert itself between DNA base pairs. heraldopenaccess.usirispublishers.com Many phenylenediamine Schiff bases possess this planarity, making intercalation a likely mode of interaction. auctoresonline.org Molecular docking studies support this, showing that these planar molecules can insert between adjacent nucleotides, stabilized by hydrophobic stacking with the base pairs and hydrogen bonds with the nucleotides. auctoresonline.org

However, other binding modes are also possible. Viscosity measurements of DNA solutions in the presence of a ligand can help differentiate between binding modes. Intercalation typically causes a significant increase in DNA viscosity due to the lengthening of the double helix. In contrast, groove binding or electrostatic interactions cause less pronounced or no change in viscosity. researchgate.net Some studies on metal complexes of Schiff bases have suggested that groove binding is the predominant mode of interaction with DNA. researchgate.netresearchgate.net For example, viscosity measurements for certain complexes revealed that their binding to calf-thymus DNA (CT-DNA) was likely surface binding, primarily through groove interactions. researchgate.net Ultimately, the specific substituents on the phenylenediamine Schiff base structure can influence the preferred mode of DNA interaction. researchgate.net

Protein Ligand Binding and Conformational Perturbation

Phenylenediamine Schiff bases also interact with various proteins, modulating their structure and function. These interactions are crucial for understanding the pharmacokinetic and pharmacodynamic properties of these compounds.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a vital role in the transport and disposition of many drugs and endogenous molecules. pensoft.netresearchgate.net The binding of phenylenediamine derivatives to HSA has been extensively studied using techniques like fluorescence spectroscopy, circular dichroism, and molecular docking. researchgate.netepfl.ch

Fluorescence quenching studies reveal that these compounds can bind to HSA, often through a static quenching mechanism, which implies the formation of a stable ground-state complex. pensoft.netepfl.ch The binding affinity is typically strong, with binding constants (Ka) in the order of 10⁴ M⁻¹, and the interaction is often driven by non-bonded forces like van der Waals interactions and hydrogen bonding. pensoft.net Molecular docking simulations have identified specific binding sites on HSA for different Schiff base derivatives, such as sites IA, IIA, and IIIB. epfl.chresearchgate.net These interactions can cause conformational changes in the protein structure. researchgate.net

Table 1: Binding Parameters of Phenylenediamine Schiff Base Derivatives with HSA

| Compound/Complex | Binding Constant (Kₐ) (M⁻¹) | Quenching Constant (Ksv) (M⁻¹) | Binding Site | Ref. |

|---|---|---|---|---|

| Ni(II) complex of SalophH₂ | 2.15 (±0.13) x 10⁴ | - | - | researchgate.net |

| 2H4MBBH | ~10⁴ | - | Single high-affinity site | pensoft.net |

| Schiff Base L-1 | - | - | Site IA | epfl.ch |

| Schiff Base L-2 | - | - | Site IIIB | epfl.ch |

| Schiff Base L-3 | - | - | Site IA | epfl.ch |

This table is generated based on available data from the search results. Dashes indicate data not provided in the cited sources.

Fibrinogen is a key glycoprotein (B1211001) in the blood coagulation cascade. nih.gov Its structural integrity is essential for its function. Studies have shown that some phenylenediamine derivatives, such as 4-Chloro-o-phenylenediamine (4-Cl-o-PD), can interact with human fibrinogen. nih.gov This interaction, confirmed by molecular docking to have a favorable binding energy, leads to structural perturbations in the protein. nih.gov Techniques like circular dichroism and Fourier-transform infrared spectroscopy have shown alterations in the secondary structure of fibrinogen upon binding, including a transition from α-helix to β-sheet structures. nih.gov Such changes can lead to protein unfolding, misfolding, and aggregation, potentially impacting the coagulation process. nih.gov

The spike glycoprotein of SARS-CoV-2 is a critical target for antiviral therapies as it mediates the virus's entry into host cells. mdpi.com Molecular docking studies have explored the potential of phenylenediamine derivatives to act as inhibitors of this protein. medcraveonline.comresearchgate.net These in silico studies have shown that ortho-phenylenediamine derivatives can bind to the spike glycoprotein, with some compounds exhibiting high binding energies. medcraveonline.com For example, a derivative designated NHM7 showed a strong docking interaction with a binding energy of -11.6 kcal/mol. medcraveonline.com The lipophilicity and structural features of these compounds, such as additional phenyl moieties, appear to be important for effective binding to the glycoprotein's active site. medcraveonline.com This suggests that phenylenediamine Schiff bases could be promising candidates for the development of antiviral agents targeting viral glycoproteins. medcraveonline.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| UNII / Code | Chemical Name |

|---|---|

| UNII-TJX894Z2PK | N,N'-bis(4-methoxybenzylidene)benzene-1,4-diamine |

| EB | Ethidium Bromide |

| CT-DNA | Calf-Thymus DNA |

| G-DNA | Genomic DNA |

| HSA | Human Serum Albumin |

| 4-Cl-o-PD | 4-Chloro-o-phenylenediamine |

| SW7 | 1,1'-((1E,1'E)-(1,2-phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) |

| NHM01 | (4Z,4'E)-4,4'-(1,2-phenylenebis(azanylylidene))bis(2-hydroxynaphthalene-1(4H)-one) |

| SalophH₂ | N,N’–bis–(salicylaldehyde)–o–phenylenediamine |

| 2H4MBBH | 2-(2-hydroxy-4-methoxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazine |

| L-1 | N,N'-Bis(2-hydroxybenzylidene)-benzene-1,4-diamine |

| L-2 | N,N'-Bis(5-bromo-2-hydroxybenzylidene)-benzene-1,4-diamine |

| L-3 | N,N'-Bis(2-hydroxy-3-methoxy-benzylidene)-benzene-1,4-diamine |

| L-4 | N,N'-Bis(2-hydroxynaphthylidene)-benzene-1,4-diamine |

Phenylenediamine Modulation of Intracellular Signaling Pathways

The interaction of para-phenylenediamine with cellular systems can trigger a cascade of events within intracellular signaling networks, profoundly influencing cell fate. These interactions are particularly evident in the induction of apoptosis and the alteration of microRNA expression profiles.

Role in Apoptosis Induction: PTK/Ras/Raf/JNK Pathway Dependency

Research has demonstrated that p-PD can induce apoptosis in a dose-dependent manner through a pathway reliant on Protein Tyrosine Kinase (PTK), Ras, Raf, and c-Jun N-terminal Kinase (JNK). spandidos-publications.comnih.gov Studies on NRK-52E cells have shown that exposure to p-PD leads to a reduction in cell viability, with apoptosis being the confirmed mode of cell death. nih.gov This process is accompanied by a significant increase in the generation of reactive oxygen species (ROS). nih.gov

The signaling cascade involves the upregulation of the phosphorylated form of stress-activated protein kinase/JNK. nih.gov Conversely, the expression levels of Ras and Raf proteins are downregulated following treatment with p-PD. nih.gov It is noteworthy that this apoptotic mechanism appears to be independent of the PI3K/Akt signaling pathway, as the expression of proteins such as Akt, Bcl-2, Bcl-XL, and Bad are not significantly altered. nih.govspandidos-publications.com Further studies have corroborated the activation of JNK and p38 pathways in promoting p-PD-induced apoptosis, while the ERK pathway appears to promote cell survival. researchgate.net

| Pathway Component | Effect of p-PD Treatment | Reference |

| PTK | Implicated in pathway activation | nih.gov |

| Ras | Downregulated | nih.gov |

| Raf | Downregulated | nih.gov |

| JNK | Upregulated (phosphorylated form) | nih.gov |

| PI3K/Akt Pathway | Independent/Not significantly altered | nih.govspandidos-publications.com |

MicroRNA Regulation in Cellular Responses

The cytotoxic effects of p-PD are also mediated through the alteration of microRNA (miRNA) expression. nih.gov MicroRNAs are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. researchgate.net In normal human hair dermal papilla cells (nHHDPCs), treatment with p-PD has been shown to significantly alter the expression levels of 74 miRNAs, with 16 being upregulated and 58 downregulated by at least a two-fold change. nih.gov

This dysregulation of miRNA profiles is linked to the observed cytotoxic effects of p-PD, including the induction of cell death, G2 phase cell cycle arrest, and cellular senescence driven by oxidative stress. nih.gov Bioinformatics analysis of the target genes of these altered miRNAs reveals their involvement in critical cellular processes such as cell growth, cell cycle control, apoptosis, and senescence. nih.gov This indicates that p-PD's impact on cellular health is, in part, orchestrated by its ability to disrupt the fine-tuned regulatory network of miRNAs.

Biochemical Reactivity and Cellular Processes

The biochemical nature of para-phenylenediamine dictates its reactivity with various cellular components and its subsequent metabolic fate within the body.

Reactivity with Red Blood Cells and Osmotic Fragility

The interaction of p-PD with erythrocytes (red blood cells) demonstrates a concentration-dependent effect on their osmotic fragility. researchgate.net At low concentrations (e.g., 5 µg/ml), p-PD has been observed to confer a temporary resistance to red blood cells against hemolysis when subjected to a hypotonic environment. researchgate.netwalshmedicalmedia.com This protective effect is characterized by a shift in the hemolytic curve towards lower NaCl concentrations. For instance, after 30 minutes of exposure to p-PD, 50% hemolysis was observed in a hypotonic solution at 3.25 g/L NaCl, compared to 4.32 g/L in its absence. walshmedicalmedia.comresearchgate.net

Conversely, higher concentrations of p-PD (e.g., 2.5 and 3 mg/ml) enhance hemolysis, indicating increased osmotic fragility. researchgate.net The temporary nature of the protective effect at low concentrations is also evident, as after 2 hours, the difference in hemolysis between p-PD treated and untreated cells diminishes significantly. walshmedicalmedia.comresearchgate.net This suggests that the initial interaction may involve the polymerization of p-PD, forming poly-p-PD, which could temporarily stabilize the red blood cell membrane. walshmedicalmedia.com

| Condition | NaCl Concentration for 50% Hemolysis (H50) | Time | Reference |

| Control (no p-PD) | 4.32 g/L | 30 min | walshmedicalmedia.comresearchgate.net |

| With p-PD (5 mg/mL) | 3.25 g/L | 30 min | walshmedicalmedia.comresearchgate.net |

| Control (no p-PD) | 5.0 g/L | 2 hours | walshmedicalmedia.comresearchgate.net |

| With p-PD (5 mg/mL) | 4.25 g/L | 2 hours | walshmedicalmedia.comresearchgate.net |

Enzyme-Mediated Metabolic Transformation and Detoxification Mechanisms (e.g., N-acetyltransferase 1)

The primary route for the metabolic detoxification of p-PD, an aromatic amine, is through N-acetylation, a phase II metabolic reaction catalyzed by N-acetyltransferase (NAT) enzymes. plos.orgimrpress.com In human skin, N-acetyltransferase 1 (NAT1) is the predominant enzyme responsible for this process. imrpress.comnih.gov This enzymatic conversion leads to the formation of less toxic, N-acetylated metabolites, namely N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD), which are then excreted. plos.org

The efficiency of this detoxification pathway is crucial in mitigating the potential toxicity of p-PD. nih.govresearchgate.net Research has shown that structural modifications to the p-PD molecule, such as the substitution with nucleophilic groups at the ortho position, can significantly increase the rate of N-acetylation and detoxification in human keratinocytes. nih.govnih.gov This highlights the critical role of NAT1 in a "first-pass" effect in the skin, which helps to attenuate systemic exposure to the unmetabolized, more reactive form of p-PD. imrpress.com

| Enzyme | Function | Metabolites | Reference |

| N-acetyltransferase 1 (NAT1) | Detoxification of p-PD via N-acetylation | N-monoacetyl-p-phenylenediamine (MAPPD), N,N'-diacetyl-p-phenylenediamine (DAPPD) | plos.orgimrpress.comnih.gov |

Table of Compound Names

| UNII Identifier | Common Name |

| This compound | para-phenylenediamine (p-PD) |

| - | N-monoacetyl-p-phenylenediamine (MAPPD) |

| - | N,N'-diacetyl-p-phenylenediamine (DAPPD) |

Computational Chemistry and Theoretical Studies on Phenylenediamine Systems

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as a phenylenediamine derivative, might interact with a biological target, typically a protein. These methods are crucial in fields like drug discovery and toxicology for assessing the potential biological activity and mechanism of action of a compound.

Prediction of Ligand-Target Binding Affinity and Docking Scores

Molecular docking studies have been conducted on phenylenediamine isomers and their derivatives to predict their binding affinities with various protein targets. The docking score, typically expressed in kcal/mol, estimates the free energy of binding and indicates the stability of the ligand-protein complex.

For m-phenylenediamine (B132917) (m-PD), docking simulations against eight different protein receptors have been performed to identify the most favorable ligand-protein interactions. tandfonline.comfigshare.comtandfonline.com Similarly, the intestinal toxicity of p-phenylenediamines (PPDs) and their quinone derivatives (PPDQs) has been explored using molecular docking. mdpi.comresearchgate.netnih.gov These studies identified 182 potential targets, with 30 hub targets like SRC, EGFR, and CASP3 being prioritized. mdpi.comresearchgate.netnih.gov Docking of PPDQs, such as IPPD-Q, with these core targets revealed strong binding affinities, suggesting a spontaneous interaction. mdpi.com For instance, the binding energies of IPPD-Q with MTOR, SRC, EGFR, and CASP3 were calculated to be -6.8, -6.7, -6.7, and -6.1 kcal·mol⁻¹, respectively. mdpi.com

Derivatives of o-phenylenediamine (B120857) have also been investigated. The compound N, N'-(1,2-phenylene) bis (1- (4- chlorophenyl) methanimine) (CS4) was docked against the glycosylphosphatidylinositol phospholipase D inhibitor receptor (3MZG) to evaluate its binding capacity. nih.govtandfonline.comtandfonline.com Furthermore, various symmetrical 1,2-phenylenediamine Schiff's base derivatives were designed and studied as potential DNA intercalators, with molecular docking used to analyze their binding modes within the DNA minor groove. arcjournals.org

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| IPPD-Q (a p-Phenylenediamine (B122844) derivative) | MTOR | -6.8 | mdpi.com |

| IPPD-Q (a p-Phenylenediamine derivative) | SRC | -6.7 | mdpi.com |

| IPPD-Q (a p-Phenylenediamine derivative) | EGFR | -6.7 | mdpi.com |

| IPPD-Q (a p-Phenylenediamine derivative) | CASP3 | -6.1 | mdpi.com |

| m-Phenylenediamine | Various (8 receptors) | Not specified in abstract | tandfonline.comfigshare.comtandfonline.comresearchgate.netingentaconnect.comx-mol.net |

| N, N'-(1,2-phenylene) bis (1- (4- chlorophenyl) methanimine) | Glycosylphosphatidylinositol phospholipase D inhibitor (3MZG) | Not specified in abstract | nih.govtandfonline.comtandfonline.com |

Molecular dynamics (MD) simulations further complement docking studies by providing insights into the stability of the ligand-protein complex over time. For m-phenylenediamine, MD simulations were used to calculate the binding free energy and validate its inhibitory potential. tandfonline.comfigshare.comtandfonline.comingentaconnect.com Simulations of 4-Chloro-o-phenylenediamine with human serum albumin (HSA) showed the ligand to be stable within the protein's binding pocket, with minimal conformational changes to the protein. frontiersin.org

Analysis of Interaction Forces (Hydrogen Bonds, Van der Waals, Electrostatic)

The stability of a ligand-target complex is governed by a combination of interaction forces. Computational analyses of phenylenediamine systems have detailed these interactions.

In the docking of p-phenylenediamine derivatives with intestinal toxicity targets, the interactions were found to be a mix of hydrogen bonds and hydrophobic interactions. nih.gov Similarly, studies on a charge-transfer complex between p-phenylenediamine (PPD) and 3,5-dinitrosalicylic acid (DNS) revealed that the complex is stabilized by both hydrogen bonding and van der Waals interactions. researchgate.net The electrostatic and dispersion energies were identified as major contributors to the stabilization of this complex. researchgate.net

For m-phenylenediamine, Hirshfeld surface analysis showed that the crystal structure is stabilized primarily by H–H, H–N, and C–H contacts. tandfonline.comfigshare.comtandfonline.comresearchgate.net In its trimeric form, intermolecular N–H···N hydrogen bonds are crucial for its formation. tandfonline.com

The study of an o-phenylenediamine derivative (CS4) also involved the analysis of non-covalent interactions (NCI) to understand the forces at play. nih.govtandfonline.com

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is widely used to calculate properties like molecular geometries, vibrational frequencies, and electronic properties. Time-Dependent DFT (TD-DFT) is an extension used for studying excited states and electronic spectra.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of phenylenediamine isomers and their derivatives have been extensively studied using DFT. These studies typically involve the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining a molecule's reactivity, stability, and electronic transport properties. rsc.orgtandfonline.com

For o-phenylenediamine, DFT and TD-DFT calculations have been performed on its polymeric form (POPD) to understand its structure. acs.org The HOMO-LUMO gaps of both ladder-like and polyaniline-like structures were simulated, with results suggesting the ladder-like structure is predominant. acs.org In another study on a charge-transfer complex between o-phenylenediamine and 3,5-dinitrosalicylic acid, FMO analysis showed that the HOMO is localized on the phenylenediamine moiety, while the LUMO is on the acceptor molecule, confirming the charge transfer from donor to acceptor. aip.org

Comprehensive studies on m-phenylenediamine have used DFT to calculate its electronic properties. tandfonline.comfigshare.comtandfonline.comresearchgate.net The HOMO/LUMO energy results indicated significant charge transfer within the molecule. tandfonline.comfigshare.comtandfonline.comresearchgate.net Natural Bond Orbital (NBO) analysis, which investigates charge delocalization and hyperconjugative interactions, has also been applied to all three isomers and their derivatives. tandfonline.comtandfonline.comrsc.orgaip.orgajol.info NBO analysis for an o-phenylenediamine derivative revealed intramolecular charge delocalization. tandfonline.com For a p-phenylenediamine Schiff base, NBO analysis was used to explain the intramolecular charge transfer associated with its nonlinear optical properties. ajol.info

| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| DMA (A–π–A Schiff base) | M06-2X/6-311G(d,p) | Not specified | Not specified | 5.446 | rsc.org |

| Dye-incorporated o-phenylenediamine (BB/OPD-1/1) | DFT | Not specified | Not specified | 3.24 | nih.gov |

| Dye-incorporated o-phenylenediamine (BB/OPD-2/1) | DFT | -6.21 | Not specified | 4.58 | nih.gov |

| Dye-incorporated o-phenylenediamine (BB/OPD-1/2) | DFT | Not specified | Not specified | 5.59 | nih.gov |

| N,N′-bis(salicylidene)-p-phenylenediamine (BSP) | TD-DFT/B3LYP/6-311++G(d,p) | -5.69 | -2.22 | 3.47 | ajol.info |

Molecular Electrostatic Potential (MEP) surface analysis is another tool used to predict reactive sites. For m-phenylenediamine and an o-phenylenediamine derivative, MEP analysis helped identify the charge distribution and reactive regions of the molecules. tandfonline.comtandfonline.com

Vibrational Properties and Spectral Simulations

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes of a molecule, researchers can assign the peaks observed in experimental spectra to specific molecular motions.

For o-phenylenediamine, DFT calculations at the B3LYP/6-31G(d) level were used to simulate the vibrational properties of its oligomers. acs.org The simulated spectra were then correlated with experimental data to support structural assignments. acs.org In a separate study, DFT was used to simulate the Raman spectra of o-phenylenediamine to understand its oxidation process on gold nanoparticles. mdpi.com

A detailed study on m-phenylenediamine involved calculating its vibrational frequencies and potential energy distribution (PED) using DFT. tandfonline.comfigshare.comtandfonline.comresearchgate.net These theoretical results were compared with experimental FT-IR spectra. tandfonline.comtandfonline.com A comparative study of all three phenylenediamine isomers also involved computational investigations of their vibrational spectra to understand the isomeric effects on their molecular characteristics. tandfonline.com The vibrational changes in composites of poly(o-phenylenediamine) with carbon nanotubes have also been analyzed using Raman and IR spectroscopy, supported by theoretical interpretations. researchgate.net

Charge-Transfer Complex Formation Investigations

Phenylenediamines, with their electron-donating amino groups, can form charge-transfer (CT) complexes with suitable electron-acceptor molecules. DFT and TD-DFT are instrumental in studying these complexes.

A detailed computational investigation was performed on the CT complex formed between o-phenylenediamine (PDA) as the donor and 3,5-dinitrosalicylic acid (DNSA) as the acceptor. aip.org The calculations, performed at the B3LYP/6-311G(d,p) level, analyzed the molecular geometry, natural atomic charges, and FMOs. aip.org The results confirmed that charge delocalization occurs from the PDA moiety to the DNSA moiety, a finding supported by NBO analysis which also indicated the possibility of intermolecular hydrogen bonding. aip.org

Similarly, the CT complex between p-phenylenediamine (PPD) and 3,5-dinitrosalicylic acid (DNS) was studied using the M06-2X/6-311+G(d,p) level of theory. researchgate.net This study found that the complex is stable, with a negative complexation energy. researchgate.net Energy decomposition analysis suggested that electrostatic and dispersion forces are the primary contributors to the stabilization of the complex. researchgate.net NBO and Quantum Theory of Atoms in Molecules (QTAIM) analyses further confirmed that the complex is stabilized by hydrogen bonding and van der Waals interactions. researchgate.net Other studies have also explored CT complexes involving N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). rsc.org

Table of Compound Names

| Abbreviation/Common Name | Systematic Name |

| Phenylenediamine (o-, m-, p-) | Benzene-1,2-diamine, Benzene-1,3-diamine, Benzene-1,4-diamine |

| UNII-TJX894Z2PK | Phenylenediamine |

| PPDs | p-Phenylenediamines |

| PPDQs | p-Phenylenediamine quinones |

| IPPD-Q | N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine-quinone |

| m-PD | m-Phenylenediamine |

| CS4 | N, N'-(1,2-phenylene) bis (1- (4- chlorophenyl) methanimine) |

| 4-Cl-OPD | 4-Chloro-1,2-phenylenediamine |

| HSA | Human Serum Albumin |

| POPD | Poly(o-phenylenediamine) |

| DNSA | 3,5-Dinitrosalicylic acid |

| PPD | p-Phenylenediamine |

| DNS | 3,5-Dinitrosalicylic acid |

| DMA (Schiff base) | 2,2'-((4,5-dimethyl-1,2-phenylene)bis(azanylylidene))bis(methanylylidene))dimalononitrile |

| BSP | N,N′-bis(salicylidene)-p-phenylenediamine |

| TMPD | N,N,N′,N′-tetramethyl-p-phenylenediamine |

| MTOR | Mammalian target of rapamycin |

| SRC | Proto-oncogene tyrosine-protein kinase Src |

| EGFR | Epidermal growth factor receptor |

| CASP3 | Caspase-3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property, such as reactivity or toxicity. These models are instrumental in predicting the behavior of new or untested chemicals, thereby reducing the need for extensive experimental testing.

Predictive Models for Reactivity and Biological Activity

For nitroaromatic compounds, including 4-nitro-o-phenylenediamine (B140028), QSAR models have been primarily developed to predict their toxicity and mutagenicity. scholarsresearchlibrary.commdpi.com The biological activity of these compounds is often linked to the electrophilic nature of the nitro group and the potential for the aromatic amine group to be metabolized into reactive intermediates.

Predictive models for the toxicity of nitroaromatics often utilize statistical methods such as Multiple Linear Regression (MLR), non-linear regression, and Artificial Neural Networks (ANN). scholarsresearchlibrary.comscholarsresearchlibrary.com These models establish a mathematical relationship between the compound's structure and its observed biological effect, such as the 50% lethal dose (LD50). scholarsresearchlibrary.comnih.gov For instance, QSAR studies on the acute toxicity of nitroaromatic compounds in rodents have demonstrated high predictive accuracy. mdpi.com

The mutagenic potential of nitroaromatic compounds is another critical endpoint evaluated through QSAR. The mutagenicity is often associated with the reduction of the nitro group, leading to the formation of DNA-reactive species. mdpi.com QSAR models for mutagenicity in strains like Salmonella typhimurium TA98 have been developed, showing good correlation between structural features and mutagenic activity. mdpi.com These models often incorporate quantum chemical descriptors to account for the electronic properties that drive the metabolic activation and reactivity of these compounds.

Recent advancements in QSAR modeling employ machine learning algorithms, such as Support Vector Regression (SVR), to build more robust and predictive models. nih.gov Ensemble models, which combine the predictions of multiple individual models, have shown improved performance in predicting the toxicity of nitroaromatic compounds. nih.gov

Correlation with Molecular Descriptors

The predictive power of QSAR models relies on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For 4-nitro-o-phenylenediamine and related nitroaromatic compounds, several key descriptors have been identified as being highly correlated with their reactivity and biological activity.

Key Molecular Descriptors for Nitroaromatic Compounds:

| Descriptor Category | Specific Descriptor(s) | Relevance to Activity |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | A lower ELUMO indicates a greater electron-accepting ability, which is related to the ease of reduction of the nitro group, a key step in the activation of many nitroaromatics to toxic metabolites. mdpi.com |

| Dipole Moment | Influences the electrostatic interactions of the molecule with biological targets and its solubility in different media. | |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Describes the compound's ability to partition into biological membranes, affecting its absorption, distribution, and access to target sites. mdpi.com |

| Steric/Topological | Molecular Weight, Molecular Volume, Shape Indices | These descriptors relate to the size and shape of the molecule, which can influence its binding to enzymes and receptors. |

| Quantum Chemical | Atomic Charges, Bond Orders | Provide detailed information about the electron distribution within the molecule, highlighting reactive sites. |

Studies have consistently shown that a combination of these descriptors provides the best predictive models. For example, the toxicity of nitroaromatics has been successfully modeled using descriptors related to hydrophobicity, electrostatic interactions, and van der Waals forces. mdpi.com The energy of the LUMO is a particularly important descriptor for the mutagenicity of nitroaromatic compounds, as it reflects the ease with which the nitro group can accept an electron to initiate the metabolic activation pathway. mdpi.com

Advanced Topological and Population Analyses

Advanced computational methods provide deeper insights into the electronic structure, bonding, and non-covalent interactions within a molecule. These analyses are crucial for understanding the fundamental chemical properties that govern the behavior of 4-nitro-o-phenylenediamine.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. rsc.orggrafiati.com It transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule (i.e., core orbitals, lone pairs, and bonding orbitals).

In a molecule like 4-nitro-o-phenylenediamine, NBO analysis can quantify the interactions between the electron-donating amino groups and the electron-withdrawing nitro group, mediated through the aromatic π-system. The analysis reveals significant delocalization of the nitrogen lone pair electrons of the amino groups into the π* antibonding orbitals of the benzene (B151609) ring and the nitro group. This charge transfer is a key factor in determining the molecule's reactivity and electronic properties.

NBO analysis also provides a quantitative measure of the strength of these interactions through second-order perturbation theory. The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated, with higher values indicating stronger interactions. For substituted phenylenediamines, NBO analysis has been used to elucidate the nature of intramolecular charge transfer. rsc.orgresearchgate.net

Illustrative NBO Interactions in a Substituted Aniline (B41778) System:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(N) | π(C=C) | High | Lone pair delocalization into the aromatic ring |

| π(C=C) | π(N=O) | Moderate | π-electron delocalization towards the nitro group |

| LP(O) | σ*(N-C) | Low | Hyperconjugative interaction |

Note: This table is illustrative and based on general findings for similar systems. Specific values for 4-nitro-o-phenylenediamine would require a dedicated calculation.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.gov This allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density (ρ).

A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction.

For systems like 4-nitro-o-phenylenediamine, QTAIM is particularly useful for analyzing intramolecular and intermolecular hydrogen bonds. acs.orgresearchgate.net For a hydrogen bond, a BCP is found between the hydrogen atom and the acceptor atom. The values of ρ(r) and ∇²ρ(r) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

Topological Parameters at Bond Critical Points (BCPs) for Different Interaction Types:

| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Interpretation |

| Covalent Bond | Large (>0.2) | Negative | Shared-shell interaction, accumulation of charge |

| Hydrogen Bond | Small (0.002-0.04) | Positive | Closed-shell interaction, depletion of charge at BCP |

| van der Waals | Very small (<0.01) | Positive | Weak closed-shell interaction |

Note: This table provides typical ranges and interpretations.

In nitroanilines, QTAIM analysis has been used to characterize the hydrogen bonding patterns that are crucial for their crystal packing and properties. nih.govacs.org

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. researchgate.netresearchgate.net It is based on the electron density and its reduced density gradient (RDG). The NCI analysis generates 3D plots that highlight regions of space involved in non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.

These regions are color-coded to indicate the nature and strength of the interaction:

Blue surfaces typically represent strong, attractive interactions like hydrogen bonds.

Green surfaces indicate weaker, attractive van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes between atoms.

For 4-nitro-o-phenylenediamine, NCI analysis can provide a clear visual representation of the intramolecular hydrogen bond between the ortho-disposed amino and nitro groups. It can also be used to study the intermolecular interactions in dimers or larger clusters, revealing how these molecules interact in the solid state. researchgate.net NCI analysis is often used in conjunction with QTAIM to provide a comprehensive picture of the non-covalent interactions that govern the supramolecular chemistry of a compound. researchgate.net Studies on related systems, such as nitroanilines and their co-crystals, have effectively used NCI to understand the interplay of various weak interactions in stabilizing the crystal structure. acs.orgresearchgate.net

Structure Activity and Structure Mechanism Relationships of Phenylenediamine Analogues

Impact of Structural Features on DNA Binding Capability

Research has shown that certain phenylenediamine derivatives can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. auctoresonline.orgmdpi.com This mode of binding can lead to conformational changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription. auctoresonline.org For instance, symmetrical 1,2-phenylenediamine Schiff's base derivatives have been designed and synthesized as potential DNA intercalators. auctoresonline.organnalsofglobalpublishinggroup.com Molecular docking studies and experimental analysis of these compounds revealed that they can effectively bind to genomic DNA, with some derivatives showing significant binding affinity. auctoresonline.org

The binding affinity can be quantified using methods like fluorescence spectroscopy to determine the key selection vector (KSV). In a study of symmetrical 1,2-phenylenediamine Schiff's base derivatives, compound NHM01 exhibited the highest KSV value, indicating the tightest binding to genomic DNA among the tested compounds. auctoresonline.org The substitution pattern on the phenylenediamine ring plays a critical role. For example, metal complexes of N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene) have demonstrated DNA binding capabilities. nih.gov The nature of the metal ion in these complexes significantly influences their biological activity, with iron complexes showing strong antiproliferative effects, which are, in part, attributed to their ability to bind DNA and generate reactive oxygen species. nih.gov

The presence and nature of substituent groups on the phenylenediamine ring can also modulate DNA binding. In a study of 3,7-bis(aryl-amino)phenothiazine derivatives, which can be considered complex phenylenediamine analogues, the substituents on the arylamine fragment were found to be crucial for their interaction with DNA. mdpi.com One of the synthesized compounds, PTZ1, containing two p-phenylenediamine (B122844) fragments, was confirmed to intercalate into the DNA helix. mdpi.com

Table 1: DNA Binding Properties of Phenylenediamine Analogues

| Compound/Derivative Class | DNA Binding Mode | Key Findings |

| Symmetrical 1,2-phenylenediamine Schiff's base derivatives | Intercalation | Compound NHM01 showed the highest binding affinity (KSV value). auctoresonline.org |

| [N,N'-bis(salicylidene)-1,2-phenylenediamine]iron(II/III) complexes | DNA binding (unspecified) | Demonstrated DNA binding and induced apoptosis in cancer cells. nih.gov |

| 3,7-bis(aryl-amino)phenothiazine derivative (PTZ1) | Intercalation | The p-phenylenediamine fragments were key for DNA intercalation. mdpi.com |

Design Principles for Modulating Molecular Interactions and Biological Activity

The design of phenylenediamine analogues with specific biological activities relies on a deep understanding of how structural modifications influence their interactions with biological targets. Key design principles involve the strategic placement of functional groups to enhance binding affinity, modulate redox properties, and control molecular conformation.

One fundamental principle is the use of the phenylenediamine scaffold to create molecules that can interact with specific biological structures. For instance, in the design of potential anticancer agents, ortho-phenylenediamine was chosen as a key scaffold to develop a series of symmetrical aromatic imino analogues intended to act as DNA intercalators. annalsofglobalpublishinggroup.com The design strategy involved the symmetrical distribution of amino groups to facilitate effective intercalation between DNA base pairs. annalsofglobalpublishinggroup.com

Another important design principle is the modulation of the electronic properties of the phenylenediamine ring through the introduction of electron-donating or electron-withdrawing substituents. These substituents can influence the molecule's ability to participate in redox reactions and form key interactions, such as hydrogen bonds and π-π stacking, with biological targets. annalsofglobalpublishinggroup.com For example, in the development of small molecules to target pathological factors in dementia, redox-active aromatics with Lewis basic functional groups like hydroxyls and amines were designed. acs.org These functionalities were intended to interact with amyloid-β peptides and metal ions, and their redox activity was found to be critical for their ability to modulate amyloid-β aggregation. acs.orgkaist.ac.kr

Relationship Between Chemical Structure and Polymer Properties (e.g., Solubility, Thermal Stability)

Phenylenediamines are important monomers in the synthesis of high-performance polymers like polyamides and polyimides, which are valued for their high thermal and chemical resistance. ontosight.ai However, the practical application of some of these polymers, such as poly(p-phenylenediamine) (P(pPD)), can be limited by their poor solubility in common organic solvents and lack of fusibility. tandfonline.comtandfonline.com The relationship between the chemical structure of the phenylenediamine monomer and the resulting polymer's properties is therefore of great interest.

The introduction of substituent groups onto the phenylenediamine ring is a common strategy to improve the processability of the resulting polymers. For example, the incorporation of methyl side groups has been shown to significantly enhance the solubility of poly(p-phenylenediamine) derivatives. tandfonline.comscilit.com Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) and poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)) exhibit much better solubility in solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF) compared to the unsubstituted P(pPD). tandfonline.comscilit.com

Another approach to enhance solubility is through copolymerization. The sulfonation of poly(p-phenylenediamine) by copolymerizing p-phenylenediamine with sulfonated monomers like 2,5-diaminobenzenesulfonic acid (DABSA) or 2-aminobenzenesulfonic acid (2ABSA) significantly improves the solubility of the resulting copolymers in a wider range of solvents, including water to some extent. tandfonline.com

The thermal stability of phenylenediamine-based polymers is also directly related to their chemical structure. Generally, these polymers exhibit good thermal stability due to their rigid chain structure. tandfonline.com For instance, P(pPD) and its methylated derivatives, P(dMe-pPD) and P(tMe-pPD), have been found to be thermally stable, decomposing at temperatures above 400°C. tandfonline.comscilit.com Similarly, sulfonated P(pPD) copolymers also show good thermal resistance, with decomposition temperatures above 200°C. tandfonline.com The introduction of bulky substituents, such as in N,N,N',N'-tetraphenyl-phenylenediamine (TPPA), can also lead to polymers with excellent thermal stability, with glass transition temperatures and decomposition temperatures significantly higher than those of simpler polymers. acs.org

Table 2: Impact of Structural Modifications on Phenylenediamine-based Polymer Properties

| Polymer | Structural Modification | Impact on Solubility | Impact on Thermal Stability |

| P(dMe-pPD), P(tMe-pPD) | Methyl side groups on the phenylenediamine ring | Significantly improved solubility in chloroform and THF compared to P(pPD). tandfonline.comscilit.com | Good thermal stability, with decomposition above 400°C. tandfonline.comscilit.com |

| pPD-co-DABSA, pPD-co-2ABSA | Copolymerization with sulfonated monomers | Significantly improved solubility in various solvents, including partial solubility in water. tandfonline.com | Good thermal stability, with decomposition above 200°C. tandfonline.com |

| Polymer with TPPA units | Incorporation of bulky N,N,N',N'-tetraphenyl-phenylenediamine moieties | Readily soluble in common organic solvents. acs.org | Excellent thermal stability, with a glass transition temperature of 179°C and decomposition above 350°C. acs.org |

Quantitative Structure-Activity Analyses for Specific Biochemical Reactions

Quantitative structure-activity relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are valuable tools in medicinal chemistry and toxicology for predicting the activity of new compounds and for understanding the mechanisms of action of existing ones.

A notable example of a QSAR study involving phenylenediamine analogues is the analysis of the mutagenicity of substituted (o-phenylenediamine)platinum dichlorides in the Ames test. nih.govacs.org In this study, a set of 13 substituted platinum complexes were evaluated for their mutagenic potential using Salmonella typhimurium. nih.gov The results showed that these compounds were mutagenic without the need for metabolic activation. nih.gov

A correlation equation was developed that demonstrated that the most significant factor determining the mutagenicity of these compounds was the electronic effect of the substituents on the phenylenediamine ring. nih.gov Specifically, the mutagenicity was found to be strongly correlated with the electron-withdrawing ability of the substituents through resonance. nih.gov The Hammett constant σ⁻, which is derived from substituted anilines, was used to quantify this electronic effect. nih.gov The resulting QSAR equation was:

log 1/C = 2.23 σ⁻ + 5.78

In this equation, C represents the molar concentration of the compound required to produce 30 mutations per 10⁸ bacteria above the background mutation rate. nih.gov This equation provides a quantitative measure of how the electronic properties of the substituents on the o-phenylenediamine (B120857) ring influence the mutagenic activity of the platinum complexes. Such QSAR models are instrumental in predicting the carcinogenicity of aromatic amines and can be used in a tiered approach to first classify a compound as active or inactive and then to predict its potency. oup.com

Role of Functional Groups in Enzyme-Mediated Transformations

The functional groups present on phenylenediamine and its analogues play a crucial role in their interactions with enzymes and their subsequent metabolic transformations. These transformations can either lead to the detoxification of the compound or its activation into a more reactive and potentially toxic species.

The primary amine groups of phenylenediamine are key sites for enzymatic reactions. One of the major metabolic pathways for p-phenylenediamine (PPD) in human hepatocytes is N-acetylation, which is a common route for the metabolism of arylamines. nih.gov However, studies using human liver microsomes and heterologously expressed human cytochrome P450 (CYP) enzymes have shown a lack of evidence for CYP-mediated oxidation of PPD to form N-hydroxylamine. nih.gov This is significant because N-hydroxylation is often a key activation step in the carcinogenesis of arylamines. nih.gov

In contrast, other enzymatic systems can utilize phenylenediamines as substrates. For example, p-phenylenediamine can serve as an electrochemical substrate in peroxidase-mediated enzyme immunoassays. researchgate.net In the presence of hydrogen peroxide, horseradish peroxidase (HRP) catalyzes the oxidation of PPD to form a colored product, which can be used for detection purposes. researchgate.net Laccase is another enzyme that can catalyze the reaction of o-phenylenediamines. researchgate.net

The functional groups on phenylenediamine can also play a catalytic role in enzyme-mediated transformations of other molecules. For instance, p-phenylenediamine has been used to catalyze the reaction of an amine with the ring-opened aldehyde form of 18F-FDG to form a stable oxime intermediate for use in radiolabeling antibodies. snmjournals.org Furthermore, the release of products from enzyme-mediated reactions within micro-compartments can be harnessed for specific functions. For example, the enzyme-mediated transformation of urea (B33335) to ammonia (B1221849) and carbon dioxide by urease encapsulated within a protocell can trigger the release of stored mechanical energy in a hydrogel filament. sci-hub.se

Advanced Analytical Methodologies for Phenylenediamine Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopy is fundamental in the study of N,N'-Bis(2-hydroxybenzylidene)-1,2-diaminobenzene, providing detailed insights into its electronic structure, functional groups, and atomic connectivity.

UV-Visible and Fluorescence Spectroscopy Applications

UV-Visible spectroscopy is a key technique for examining the electronic transitions within the N,N'-Bis(2-hydroxybenzylidene)-1,2-diaminobenzene molecule. The absorption spectrum, typically recorded in solvents like DMSO or ethanol (B145695), reveals characteristic bands corresponding to π → π* and n → π* transitions. acs.org For instance, studies on related Schiff bases show intense absorption bands in the UV region (around 300–400 nm) and additional bands in the visible region (400-650 nm). acs.org These transitions are associated with the conjugated system formed by the benzene (B151609) rings and the azomethine (-CH=N-) groups. The position and intensity of these bands are sensitive to solvent polarity and molecular environment.

Fluorescence spectroscopy provides further information on the molecule's photophysical properties. Upon excitation at a specific wavelength, N,N'-Bis(2-hydroxybenzylidene)-1,2-diaminobenzene and its derivatives can exhibit fluorescence, emitting light at a longer wavelength. The fluorescence emission spectrum is valuable for studying the molecule's interactions with other species, such as metal ions, as the emission intensity or wavelength can change upon binding. acs.orgresearchgate.net For example, research on similar Schiff base-metal complexes demonstrates how coordination to a metal ion can modulate the fluorescence properties, making these compounds useful as fluorescent sensors. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in N,N'-Bis(2-hydroxybenzylidene)-1,2-diaminobenzene, confirming its successful synthesis. The spectrum displays characteristic vibrational bands that act as molecular fingerprints.

Key vibrational frequencies observed in the FTIR spectrum of this Schiff base include a strong band for the azomethine group (C=N) stretch, typically appearing in the region of 1608-1639 cm⁻¹. dergipark.org.tr The absence of the C=O stretch from the starting salicylaldehyde (B1680747) and the N-H stretches from o-phenylenediamine (B120857) confirms the condensation reaction. Other significant peaks include the O-H stretching of the phenolic group, which can be broad and centered around 3350 cm⁻¹, and the C-O stretching of the phenol (B47542) group, observed near 1234-1246 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are also detected at higher wavenumbers, typically above 3000 cm⁻¹. dergipark.org.tr

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | ~3354 | dergipark.org.tr |

| Aromatic C-H | Stretching | ~3053 | dergipark.org.tr |

| Azomethine (C=N) | Stretching | 1608 - 1639 | dergipark.org.tr |

| Phenolic C-O | Stretching | 1234 - 1246 | dergipark.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides definitive structural information by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks of the molecule. For N,N'-Bis(2-hydroxybenzylidene)-1,2-diaminobenzene, NMR spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

In the ¹H NMR spectrum, the azomethine proton (-CH=N-) gives a characteristic singlet peak at approximately 8.9 ppm. The phenolic hydroxyl proton (-OH) appears as a singlet at a significantly downfield chemical shift, often around 12.8 ppm, due to strong intramolecular hydrogen bonding with the azomethine nitrogen. The aromatic protons from the two phenyl rings appear as a complex series of multiplets in the range of 6.9 to 7.7 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the azomethine group (-CH=N-) is typically observed around 162-163 ppm. dergipark.org.tr The carbon attached to the phenolic hydroxyl group (C-OH) resonates at approximately 161 ppm. dergipark.org.tr The various aromatic carbons can be seen in the 117-147 ppm range. dergipark.org.tr The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Phenolic (-OH) | ~12.8 | dergipark.org.tr |

| Azomethine (-CH=N-) | ~8.9 | dergipark.org.tr | |

| Aromatic (Ar-H) | 6.9 - 7.7 | dergipark.org.tr | |

| ¹³C | Azomethine (-CH=N-) | 162.2 - 163.2 | dergipark.org.tr |

| Phenolic (C-OH) | ~161.1 | dergipark.org.tr | |

| Aromatic (Ar-C) | 117.0 - 146.3 | dergipark.org.tr |

Chromatographic and Mass Spectrometric Approaches in Research Settings

Chromatographic techniques are essential for the purification and quantitative analysis of N,N'-Bis(2-hydroxybenzylidene)-1,2-diaminobenzene, while mass spectrometry confirms its molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for assessing the purity of N,N'-Bis(2-hydroxybenzylidene)-1,2-diaminobenzene and for its quantitative determination in various matrices. Purity analysis by HPLC is often reported by chemical suppliers, with purities greater than 96% being common. tcichemicals.comspectrumchemical.com A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. tcichemicals.com For related phenylenediamine derivatives, specific HPLC methods have been developed using mixed-mode columns and simple mobile phases of acetonitrile, water, and an acid buffer, with UV detection at 210 nm. sielc.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Derivatization and Qualitative/Quantitative Analysis